Ammonium cobalt(II) sulfate hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

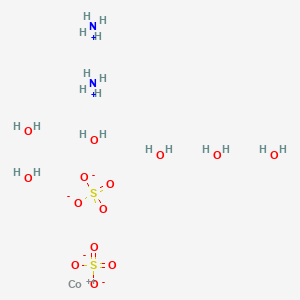

Ammonium cobalt(II) sulfate hexahydrate is a chemical compound with the formula (NH₄)₂Co(SO₄)₂. It is a coordination complex that contains cobalt in the +2 oxidation state. This compound is typically found in its hexahydrate form, meaning it is associated with six molecules of water. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium cobalt(II) sulfate hexahydrate can be synthesized by reacting cobalt(II) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:

CoSO4+(NH4)2SO4→(NH4)2Co(SO4)2⋅6H2O

Industrial Production Methods

In industrial settings, the production of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) involves large-scale crystallization processes. The reactants are mixed in precise stoichiometric ratios, and the solution is allowed to crystallize under controlled temperature and pressure conditions. The crystals are then filtered, washed, and dried to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.

Reduction: The cobalt(II) ion can be reduced to cobalt metal.

Substitution: The ammonium ions can be replaced by other cations in solution.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize cobalt(II) to cobalt(III).

Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce cobalt(II) to cobalt metal.

Substitution: Various metal salts can be used to replace ammonium ions in the compound.

Major Products Formed

Oxidation: Cobalt(III) sulfate or other cobalt(III) compounds.

Reduction: Cobalt metal.

Substitution: New coordination complexes with different cations.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ammonium cobalt(II) sulfate hexahydrate is utilized in several scientific domains:

Chemistry

- Catalysis : The compound serves as a catalyst in organic synthesis reactions, enhancing reaction rates and yields. It facilitates electron transfer processes, making it valuable in various chemical reactions .

- Analytical Chemistry : It is employed as a reagent in colorimetric analysis, aiding researchers in detecting and quantifying metal ions .

Biology

- Cobalt Metabolism Studies : The compound is used to investigate the role of cobalt ions in biological systems, particularly their influence on enzymatic processes and cellular functions .

- Pharmaceuticals : It acts as an intermediate in the synthesis of cobalt-based drugs, which are relevant for treating vitamin B12 deficiency-related conditions .

Material Science

- Crystal Growth Research : Studies on the growth of this compound crystals have implications for developing new materials with specific optical and mechanical properties .

- Battery Technology : Cobalt-based materials derived from this compound are crucial in creating high-performance batteries .

Industrial Applications

The industrial applications of this compound are extensive:

Electroplating

- The compound is widely used in the electroplating industry to produce durable cobalt coatings that enhance corrosion resistance on metal surfaces .

Ceramics and Pigments

- It is utilized in producing cobalt pigments, valued for their stability and vibrant colors in ceramics and glass manufacturing .

Agriculture

- As a micronutrient additive in fertilizers, it promotes plant growth by providing essential cobalt ions .

Cardiac Function Study

A study involving F344/N rats administered cobalt sulfate heptahydrate over 16 to 24 weeks demonstrated that increased myocardial cobalt levels correlated with impaired cardiac function. This research highlighted the potential cardiotoxic effects of prolonged exposure to cobalt salts .

Cobalt Metabolism Research

Research focused on the metabolic pathways of cobalt revealed that soluble cobalt salts like this compound are nearly completely dissolved in simulated human body fluids, facilitating their bioavailability. This finding is significant for understanding how cobalt compounds interact within biological systems .

| Study Focus | Findings |

|---|---|

| Cardiac Function | Increased myocardial cobalt levels linked to impaired function |

| Cobalt Metabolism | High bioavailability in simulated body fluids |

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Pharmaceuticals | Intermediate for cobalt-based drugs |

| Electroplating | Produces durable coatings |

| Ceramics | Used for stable pigments |

| Agriculture | Micronutrient additive |

Wirkmechanismus

The mechanism of action of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) depends on its specific application. In catalytic processes, the cobalt ion acts as a catalyst by facilitating electron transfer reactions. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cobalt(II) sulfate: Similar in composition but lacks the ammonium ions.

Ammonium nickel(2+) sulfate: Contains nickel instead of cobalt.

Cobalt(II) chloride: Another cobalt(II) salt with different anions.

Uniqueness

Ammonium cobalt(II) sulfate hexahydrate is unique due to its specific combination of ammonium and cobalt ions, which imparts distinct chemical properties and reactivity compared to other cobalt salts. Its ability to form stable coordination complexes makes it valuable in various applications.

Biologische Aktivität

Ammonium cobalt(II) sulfate hexahydrate, with the chemical formula (NH4)2Co(SO4)2⋅6H2O, is a coordination compound known for its vibrant pink to red-violet crystalline appearance. This compound has garnered attention not only for its chemical properties but also for its biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Weight : 395.22 g/mol

- Melting Point : 120 °C (decomposes)

- Appearance : Pink to red-violet crystals

- Purity : Typically ≥ 98% .

1. Enzymatic Activity and Metabolism

Cobalt ions play a crucial role in various biological processes, primarily due to their involvement in vitamin B12 synthesis. This compound acts as a cobalt source for microorganisms and plants that require cobalt for enzyme activity. Cobalt is essential in the formation of coenzymes that facilitate metabolic reactions.

Case Study: Cobalt and Vitamin B12 Synthesis

- Organism : Propionibacterium shermanii

- Findings : Supplementation with cobalt salts, including this compound, significantly enhanced the production of vitamin B12 in fermentation processes .

2. Antimicrobial Properties

Research indicates that cobalt compounds exhibit antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Research Findings

- A study demonstrated that cobalt(II) ions inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The effectiveness of this compound was attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Its potential as an anticancer agent is linked to its ability to induce apoptosis through oxidative stress mechanisms.

Case Study: Cytotoxicity on Cancer Cells

- Cell Lines : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : Treatment with this compound resulted in significant cell death at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Applications in Research

This compound is utilized in various research applications, particularly in biochemical assays and crystallography due to its coordination chemistry.

1. Crystallography Studies

The compound is employed as a model system for studying coordination complexes and their interactions with biomolecules. Its ability to form stable crystals makes it valuable for X-ray diffraction studies.

2. Analytical Chemistry

In analytical chemistry, it serves as a reagent for the determination of various substances through colorimetric methods due to its distinct color change upon reaction with different analytes.

Eigenschaften

CAS-Nummer |

13596-46-8 |

|---|---|

Molekularformel |

CoH8N2O8S2 |

Molekulargewicht |

287.14 g/mol |

IUPAC-Name |

diazanium;cobalt(2+);disulfate |

InChI |

InChI=1S/Co.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

InChI-Schlüssel |

NUHXWPRATKOXDB-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |

Kanonische SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |

Key on ui other cas no. |

13596-46-8 |

Physikalische Beschreibung |

Ruby-red solid; [Hawley] Available as the hexahydrate: dark red crystals, insoluble in water; [MSDSonline] |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.